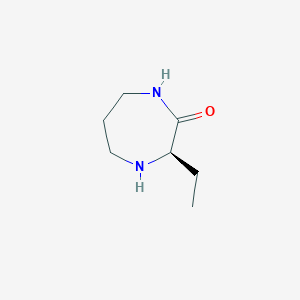

(3R)-3-Ethyl-1,4-diazepan-2-one

Descripción

(3R)-3-Ethyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound belonging to the diazepanone family. Its structure features a diazepane ring (containing two nitrogen atoms) with a ketone group at position 2 and an ethyl substituent at the chiral 3R position. The stereochemistry at the 3R position plays a critical role in its biological interactions, as seen in analogs targeting dipeptidyl peptidase IV (DPP-4) and opioid receptors .

Propiedades

IUPAC Name |

(3R)-3-ethyl-1,4-diazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-6-7(10)9-5-3-4-8-6/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCXXMVKFMVWMF-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)NCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717634 | |

| Record name | (3R)-3-Ethyl-1,4-diazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922178-62-9 | |

| Record name | (3R)-3-Ethyl-1,4-diazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Ethyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable diketone under acidic or basic conditions to form the diazepane ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of (3R)-3-Ethyl-1,4-diazepan-2-one may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and selectivity. The purification of the final product is achieved through techniques such as crystallization or chromatography to ensure high purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions: (3R)-3-Ethyl-1,4-diazepan-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the diazepane ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenated compounds, nucleophiles like amines or thiols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (3R)-3-Ethyl-1,4-diazepan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine: In medicine, (3R)-3-Ethyl-1,4-diazepan-2-one derivatives are explored for their potential therapeutic effects, including as anticonvulsants, anxiolytics, and muscle relaxants. Their ability to modulate neurotransmitter activity makes them valuable in treating neurological disorders.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including as a precursor for polymers and resins.

Mecanismo De Acción

The mechanism of action of (3R)-3-Ethyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in the central nervous system, it may modulate neurotransmitter release or receptor activation, resulting in sedative or anxiolytic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in the Diazepanone Family

(a) (3R)-4-[(3R)-3-Amino-4-(2,4,5-Trifluorophenyl)butanoyl]-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one

- Key Differences :

- Substituents: The 3-position has a trifluoroethyl group instead of ethyl, and an additional trifluorophenyl-acylated side chain at position 3.

- Biological Activity : This compound is a potent DPP-4 inhibitor (IC₅₀ = 11 nM) used in type 2 diabetes treatment. The trifluoroethyl group enhances metabolic stability, while the acylated side chain improves binding affinity to DPP-4’s hydrophobic S2 pocket .

- Physicochemical Properties :

(b) 4-Benzyl-3-Phenethyl-1,4-diazepan-2-one

- Key Differences :

- Substituents: A benzyl group at position 4 and a phenethyl group at position 3.

- Synthesis : Prepared via Jocic-type reactions using benzyl bromide and phenethylamine derivatives, as described in synthetic protocols .

- Applications : The aromatic substituents enhance π-π stacking interactions, making it suitable for targeting hydrophobic pockets in proteases or GPCRs.

(c) 3,3-Dimethyl-1,4-diazepan-2-one

- Key Differences: Substituents: Two methyl groups at position 3 instead of a single ethyl group. Conformational Effects: The geminal dimethyl groups induce significant ring puckering, as analyzed using Cremer-Pople coordinates (Δθ = 12° for puckering amplitude) .

Non-Diazepanone Analogs with Functional Overlaps

(a) J-113397 (1-[(3R,4R)-1-Cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one)

- Biological Target: A non-peptide antagonist of the ORL-1 (nociceptin) receptor (Ki = 1.8 nM). The ethyl group contributes to chiral recognition in the receptor’s hydrophobic binding cleft .

Data Table: Key Properties of (3R)-3-Ethyl-1,4-diazepan-2-one and Analogs

Critical Analysis of Substituent Effects

- Ethyl vs. Trifluoroethyl : The ethyl group in (3R)-3-ethyl-1,4-diazepan-2-one provides moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, the trifluoroethyl group in the DPP-4 inhibitor enhances metabolic stability and target affinity but reduces aqueous solubility .

- Aromatic vs. Aliphatic Substituents : Benzyl/phenethyl groups (e.g., 4-benzyl-3-phenethyl analog) improve binding to aromatic-rich enzyme pockets but increase molecular weight and toxicity risks .

Actividad Biológica

(3R)-3-Ethyl-1,4-diazepan-2-one is a member of the diazepane family, known for its diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of neurological disorders. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (3R)-3-Ethyl-1,4-diazepan-2-one is C₇H₁₄N₂O, with a molar mass of approximately 142.20 g/mol. Its structure features a seven-membered ring containing two nitrogen atoms, which is characteristic of diazepanes. The presence of the ethyl group at the 3-position contributes to its unique properties and biological interactions.

The biological activity of (3R)-3-Ethyl-1,4-diazepan-2-one can be attributed to its interaction with various molecular targets:

- Receptor Binding : This compound may interact with neurotransmitter receptors, including GABA receptors, which play a crucial role in mediating inhibitory neurotransmission in the central nervous system (CNS) .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters like serotonin and dopamine .

1. Neuropharmacological Effects

Research indicates that (3R)-3-Ethyl-1,4-diazepan-2-one exhibits significant neuropharmacological effects:

- Antidepressant Activity : In studies involving animal models, compounds structurally related to (3R)-3-Ethyl-1,4-diazepan-2-one have demonstrated antidepressant-like effects through triple reuptake inhibition of norepinephrine, dopamine, and serotonin . This mechanism suggests potential use in treating mood disorders.

2. Anti-inflammatory Properties

There is emerging evidence that diazepane derivatives can exert anti-inflammatory effects:

- Inhibition of Inflammatory Pathways : Compounds similar to (3R)-3-Ethyl-1,4-diazepan-2-one have been investigated for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes . This inhibition can lead to reduced inflammation in conditions like acute pancreatitis.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Triple reuptake inhibition | |

| Anti-inflammatory | sEH inhibition | |

| Neuroprotective | GABA receptor modulation |

Case Study: Antidepressant Effects

A study conducted on a series of diazepane derivatives highlighted the efficacy of compounds similar to (3R)-3-Ethyl-1,4-diazepan-2-one as potential antidepressants. In behavioral tests such as the tail suspension test in mice, these compounds significantly increased levels of norepinephrine and serotonin in the prefrontal cortex, suggesting a robust antidepressant effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.